molecular formula C11H24N2OS3 B12975137 1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol CAS No. 343372-29-2

1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol

Cat. No.: B12975137
CAS No.: 343372-29-2
M. Wt: 296.5 g/mol
InChI Key: MTVVCMQRYFRIGA-UHFFFAOYSA-N
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Description

1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol is a chemical compound with the molecular formula C11H24N2OS3 and a molecular weight of 296.52 g/mol. This compound is characterized by the presence of three sulfur atoms, two nitrogen atoms, and a hydroxyl group within a 16-membered ring structure. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common method includes the reaction of a dithiol with a diamine under controlled conditions to form the desired macrocyclic structure. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfur-containing compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol involves its ability to chelate metal ions through its sulfur and nitrogen atoms. This chelation can disrupt metal-dependent biological processes, leading to various biological effects. The compound’s hydroxyl group may also participate in hydrogen bonding, further influencing its interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Similar macrocyclic structure but contains oxygen atoms instead of sulfur.

    1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms but lacks sulfur and hydroxyl groups.

Uniqueness

1,7,13-Trithia-4,10-diazacyclohexadecan-15-ol is unique due to its combination of sulfur, nitrogen, and hydroxyl functionalities within a macrocyclic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

343372-29-2

Molecular Formula

C11H24N2OS3

Molecular Weight

296.5 g/mol

IUPAC Name

1,7,13-trithia-4,10-diazacyclohexadecan-15-ol

InChI

InChI=1S/C11H24N2OS3/c14-11-9-16-7-3-12-1-5-15-6-2-13-4-8-17-10-11/h11-14H,1-10H2

InChI Key

MTVVCMQRYFRIGA-UHFFFAOYSA-N

Canonical SMILES

C1CSCCNCCSCC(CSCCN1)O

Origin of Product

United States

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